L-Aspoxicillin trihydrate is a semisynthetic antibiotic derived from the penicillin class, specifically designed to combat bacterial infections. This compound is notable for its improved stability and efficacy against a broader spectrum of bacteria, including those resistant to other antibiotics. L-Aspoxicillin is synthesized from 6-aminopenicillanic acid, which serves as a core structure for various penicillin derivatives.
L-Aspoxicillin is synthesized through chemical processes that modify the penicillin backbone. The primary source for its synthesis is 6-aminopenicillanic acid, which is obtained from the fermentation of Penicillium fungi. The compound is typically produced in pharmaceutical laboratories and manufacturing facilities equipped for antibiotic production.
L-Aspoxicillin falls under the category of beta-lactam antibiotics. It is classified as an aminopenicillin due to the presence of an amino group that enhances its antibacterial activity. This classification allows it to target a wide range of gram-positive and some gram-negative bacteria.
The synthesis of L-Aspoxicillin involves several key steps:
The synthesis typically employs methods such as:
L-Aspoxicillin trihydrate has a complex molecular structure characterized by a beta-lactam ring fused with a thiazolidine ring. The molecular formula is with a molecular weight of approximately 365.4 g/mol.
L-Aspoxicillin can undergo various chemical reactions typical of beta-lactam antibiotics:
The stability of L-Aspoxicillin trihydrate in solution is influenced by pH and temperature, with optimal stability observed in neutral pH environments (pH 5.8–6.5) . Degradation products can form in the presence of certain ions or solvents, necessitating careful formulation considerations.
L-Aspoxicillin exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
Studies indicate that L-Aspoxicillin demonstrates bactericidal activity against both gram-positive and some gram-negative bacteria .
L-Aspoxicillin is primarily used in clinical settings for treating various bacterial infections, particularly those caused by susceptible strains of bacteria resistant to older antibiotics. Its applications include:
L-Aspoxicillin trihydrate is the hydrated crystalline form of aspoxicillin, a semi-synthetic penicillin derivative. Its systematic IUPAC name is (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-Amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate. The molecular formula is C₂₁H₂₇N₅O₇S·3H₂O, with a molar mass of 493.54 g/mol for the anhydrous base and 547.59 g/mol for the trihydrate [7] [8]. The compound features a β-lactam ring fused to a thiazolidine ring, a characteristic penicillin core, augmented by a 4-hydroxyphenylglycine side chain and an additional L-α-asparagine moiety. This structural complexity confers enhanced antibacterial properties compared to simpler penicillins like amoxicillin (C₁₆H₁₉N₃O₅S) [4] [9].
Table 1: Chemical Identifiers of L-Aspoxicillin Trihydrate
Property | Identifier |
---|---|
CAS Number (Trihydrate) | 61336-70-7 |
CAS Number (Anhydrous) | 63358-49-6 |
PubChem CID | See Aspoxicillin (CID not specified) |
IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-[[(2R)-2-Amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate |
Molecular Formula | C₂₁H₃₃N₅O₁₀S |
Trade Name(s) | Doyle (Japan) |
Aspoxicillin (developmental code TA-058) was developed in the 1980s to address limitations of earlier penicillins, particularly against anaerobic bacteria. Key patents covering its synthesis and formulation emerged in Japan, where it gained regulatory approval. As of 2025, aspoxicillin remains predominantly marketed in Japan under the trade name Doyle [8]. Global patent activity related to β-lactam antibiotics is robust, as evidenced by Q1 2025 updates in disambiguated patent data repositories like PatentsView [5] and Drug Hunter's April 2025 patent highlights covering novel β-lactamase inhibitors and antibiotic delivery systems [2]. However, no recent patents specific to aspoxicillin trihydrate appear in these sources, suggesting its core intellectual property is mature.
L-Aspoxicillin belongs to the ureidopenicillin subclass of β-lactam antibiotics, akin to piperacillin. It inhibits bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), enzymes critical for peptidoglycan cross-linking [3] [6]. Its defining characteristic is an extended spectrum against Gram-positive cocci, Gram-negative bacilli, and notably, Bacteroides fragilis – an anaerobe often resistant to other β-lactams [8]. This activity stems from its unique α-asparaginyl side chain, enhancing penetration and PBP affinity. Within the β-lactam class, aspoxicillin occupies a niche between broad-spectrum penicillins (e.g., amoxicillin) and antipseudomonal agents (e.g., piperacillin), offering focused coverage against mixed aerobic/anaerobic infections [3] [6].
Table 2: Classification of β-Lactam Antibiotics
Class | Subclass | Key Examples | Spectrum Features |
---|---|---|---|
Penicillins | Natural | Penicillin G | Gram-positive, limited Gram-negative |
Aminopenicillins | Amoxicillin, Ampicillin | Extended Gram-negative (Haemophilus, E. coli) | |
Ureidopenicillins | Aspoxicillin, Piperacillin | Includes anti-pseudomonal and anti-anaerobe activity | |
Beta-lactamase inhibitors | Amoxicillin/clavulanate | Combats β-lactamase producers | |
Cephalosporins | 3rd Generation | Ceftriaxone, Cefotaxime | Broad Gram-negative, CNS penetration |
Carbapenems | - | Meropenem, Imipenem | Broadest spectrum (Gram+, Gram-, anaerobes) |
Monobactams | - | Aztreonam | Gram-negative only (no Gram+/anaerobe) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7